KHK-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action
KHK-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. By blocking the initial step of fructose phosphorylation, KHK-IN-1 hydrochloride effectively mitigates the downstream metabolic consequences associated with excessive fructose consumption. This technical guide provides an in-depth overview of the mechanism of action of KHK-IN-1 hydrochloride, including its molecular target, signaling pathway, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the context of metabolic diseases such as diabetes and obesity.
Introduction: The Role of Ketohexokinase in Fructose Metabolism
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a process that, unlike glycolysis, bypasses the key regulatory checkpoint of phosphofructokinase. This rapid and unregulated phosphorylation can lead to a significant depletion of intracellular adenosine triphosphate (ATP).
There are two main isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A, on the other hand, is more widely expressed but has a much lower affinity for fructose.
The downstream metabolism of F1P generates substrates for glycolysis, gluconeogenesis, and de novo lipogenesis. Excessive fructose intake has been linked to a range of metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse effects of high fructose consumption.
KHK-IN-1 Hydrochloride: A Potent Inhibitor of KHK
KHK-IN-1 hydrochloride is a small molecule inhibitor belonging to the pyrimidinopyrimidine class of compounds. It has been identified as a potent and selective inhibitor of the KHK-C isoform.
Mechanism of Action
KHK-IN-1 hydrochloride exerts its inhibitory effect by competing with ATP for the binding site on the KHK enzyme. X-ray co-crystal structures have revealed that KHK-IN-1 hydrochloride interacts with key residues within the ATP-binding pocket, notably with Asp-27B.[1] This interaction prevents the transfer of a phosphate group from ATP to fructose, thereby blocking the formation of F1P and halting the progression of fructose metabolism.
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Quantitative Data
The inhibitory potency and preclinical pharmacokinetic parameters of KHK-IN-1 hydrochloride are summarized in the tables below.
| Parameter | Value | Assay Condition | Reference |
| IC50 (KHK enzyme) | 12 nM | In vitro enzymatic assay | [1][2][3][4] |
| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [2][3][4] |
Table 1: In Vitro Potency of KHK-IN-1 Hydrochloride
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability (F) | 34% | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |
| Half-life (t1/2) | 4 h | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |
| Volume of Distribution (Vdss) | 32 L/kg | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |
| Clearance (CL) | 160 mL/min/kg | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of KHK-IN-1 Hydrochloride in Rats
Signaling Pathway and Metabolic Consequences of KHK Inhibition
The inhibition of KHK by KHK-IN-1 hydrochloride has significant downstream effects on cellular metabolism. By preventing the formation of F1P, the inhibitor effectively blocks the entry of fructose into the central carbon metabolism.
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This blockade leads to a reduction in the substrates available for de novo lipogenesis, a key process in the development of hepatic steatosis. Furthermore, by preventing the rapid ATP depletion associated with fructose phosphorylation, KHK inhibition may help to maintain cellular energy homeostasis and reduce oxidative stress.
Experimental Protocols
KHK Enzymatic Activity Assay (IC50 Determination)
This protocol is adapted from a luminescence-based method for quantifying KHK activity.
Materials:
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Recombinant human KHK-C protein
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KHK-IN-1 hydrochloride (or other test inhibitors)
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ADP-Glo™ Kinase Assay Kit (Promega)
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
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ATP solution
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Fructose solution
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384-well white plates
Procedure:
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Prepare a serial dilution of KHK-IN-1 hydrochloride in the assay buffer.
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In a 384-well plate, add 2.5 µL of the inhibitor solution (or vehicle control).
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Add 1.25 µL of a solution containing recombinant KHK-C protein and ATP in assay buffer. Pre-incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 1.25 µL of fructose solution in assay buffer. The final reaction volume is 5 µL.
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Incubate the plate for 60 minutes at room temperature.
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Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature in the dark.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells
This protocol outlines a cell-based assay to measure the inhibitory effect of KHK-IN-1 hydrochloride on F1P production.
Materials:
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HepG2 cells
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Cell culture medium (e.g., DMEM)
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KHK-IN-1 hydrochloride
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Fructose
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Phosphate-buffered saline (PBS)
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Methanol
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LC-MS/MS system
Procedure:
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Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
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Pre-incubate the cells with varying concentrations of KHK-IN-1 hydrochloride (e.g., 0-10 µM) in serum-free medium for 30 minutes.[2]
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Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[2]
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Aspirate the medium and wash the cells twice with ice-cold PBS.
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Lyse the cells and extract the metabolites using a cold 80% methanol solution.
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Centrifuge the cell lysates to pellet the protein and collect the supernatant.
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Analyze the supernatant for F1P levels using a validated LC-MS/MS method.
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Normalize the F1P levels to the total protein concentration in each well.
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Calculate the percent inhibition of F1P production for each inhibitor concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study in Sprague-Dawley rats.
Materials:
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Male Sprague-Dawley rats (e.g., ~250 g)[2]
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KHK-IN-1 hydrochloride
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Vehicle for oral administration (e.g., 0.5% methylcellulose)
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Blood collection tubes (e.g., with K2-EDTA)
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Centrifuge
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LC-MS/MS system
Procedure:
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Fast the rats overnight prior to dosing.
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Administer a single oral dose of KHK-IN-1 hydrochloride (e.g., 10 mg/kg) via oral gavage.[2]
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Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma by centrifugation.
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Store the plasma samples at -80°C until analysis.
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Determine the concentration of KHK-IN-1 hydrochloride in the plasma samples using a validated LC-MS/MS method.
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Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vdss) using non-compartmental analysis.
Conclusion
KHK-IN-1 hydrochloride is a potent and selective inhibitor of ketohexokinase with a clear mechanism of action. By targeting the ATP-binding site of KHK, it effectively blocks the first step in fructose metabolism. Preclinical data demonstrate its ability to inhibit KHK both in vitro and in cell-based assays, and it exhibits reasonable oral bioavailability in rats. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of KHK inhibition for the treatment of metabolic diseases. Further studies are warranted to fully elucidate the long-term efficacy and safety of KHK-IN-1 hydrochloride and other KHK inhibitors in relevant disease models.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KHK-IN-1 (hydrochloride) - Nordic Biosite [nordicbiosite.com]
